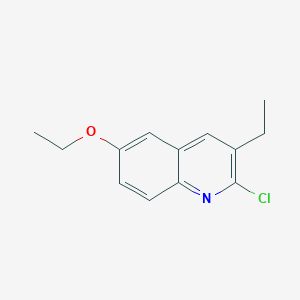

2-Chloro-6-ethoxy-3-ethylquinoline

描述

Significance of the Quinoline (B57606) Scaffold in Organic and Medicinal Chemistry Research

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of profound importance in organic and medicinal chemistry. benthamdirect.com Considered a "privileged structure," the quinoline nucleus is a recurring motif found in a multitude of natural products, synthetic drugs, and biologically active compounds. nih.govresearchgate.net Its versatility allows for functionalization at various positions, enabling chemists to modulate the molecule's electronic, steric, and physicochemical properties to achieve desired biological effects. rlavie.com

The synthetic accessibility and the ability to fine-tune its structure have made the quinoline system a focal point in drug discovery. nih.govresearchgate.net Derivatives of quinoline have demonstrated an exceptionally broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and antiviral properties. evitachem.comsigmaaldrich.comchemicalbook.comnih.govnih.gov This wide range of biological activities has cemented the quinoline scaffold as a critical building block in the development of new therapeutic agents. chemicalbook.com

Overview of Halogenated and Alkoxy-Substituted Quinolines in Academic Inquiry

The introduction of halogen and alkoxy substituents onto the quinoline framework is a common strategy in medicinal chemistry to enhance or modify its biological activity. Halogenation, particularly chlorination, at various positions of the quinoline ring can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org For instance, halogenated quinolines have been investigated for their potent activity against drug-resistant bacteria and their ability to eradicate bacterial biofilms. rsc.orgcookechem.com The position of the halogen is crucial; for example, 2-chloroquinolines serve as versatile intermediates for further chemical modifications due to the reactivity of the chlorine atom. nih.govrsc.org

Research Context for 2-Chloro-6-ethoxy-3-ethylquinoline within Quinoline Chemistry

While the broader class of substituted quinolines is extensively studied, specific research on This compound is not widely available in the public research domain. However, its chemical structure places it firmly within the family of halogenated and alkoxy-substituted quinolines, which are of significant interest. The compound features a chlorine atom at the C-2 position, an ethoxy group at the C-6 position, and an ethyl group at the C-3 position. Each of these functional groups is known to contribute to the physicochemical and biological properties of the quinoline core.

The 2-chloro substituent makes the compound a valuable synthetic intermediate. The chlorine atom can be readily displaced by various nucleophiles, allowing for the synthesis of a wide array of other 2-substituted quinoline derivatives. nih.gov The 6-ethoxy group, an electron-donating substituent, can modulate the electronic environment of the ring system and influence metabolic pathways. The 3-ethyl group contributes to the molecule's lipophilicity and steric profile, which can affect its interaction with biological targets.

The synthesis of this specific compound would likely follow established methodologies for creating polysubstituted quinolines. A common route to analogous 2-chloro-3-substituted quinolines is the Vilsmeier-Haack reaction. benthamdirect.com This reaction, typically starting from an N-arylacetamide, yields a 2-chloro-3-formylquinoline. researchgate.net While this directly produces a formyl group at the C-3 position, subsequent chemical transformations could potentially convert the formyl group to an ethyl group to arrive at the target molecule. For example, the related compound, 2-Chloro-6-ethoxy-3-methylquinoline (B1611933), is commercially available. sigmaaldrich.comchemicalbook.com The synthesis of this compound would likely involve similar principles, possibly starting with an N-arylpropanamide precursor.

Given the established biological activities of related 2-chloro- and 6-ethoxy-quinoline derivatives, it is plausible that this compound would be investigated for similar applications, such as in antimicrobial or anticancer research. evitachem.comnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound and Related Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Availability Note |

| 2-Chloro-6-ethoxy-3-ethyl quinoline | C₁₃H₁₄ClNO | 235.71 | Not Found | Not readily available in commercial catalogs or literature. |

| 2-Chloro-6-ethoxy-3-methyl quinoline | C₁₂H₁₂ClNO | 221.68 | 948291-66-5 | Commercially available. sigmaaldrich.com |

| (2-Chloro-6-ethoxyquinolin-3-yl)methanol | C₁₂H₁₂ClNO₂ | 237.68 | 333408-52-9 | Commercially available. cookechem.com |

| 2-Chloro-6-ethoxyquinoline-3-carbaldehyde | C₁₂H₁₀ClNO₂ | 235.67 | 281208-98-8 | Commercially available. rlavie.com |

Data for this compound is predicted based on its chemical structure, as experimental data is not available in the searched sources.

Structure

3D Structure

属性

CAS 编号 |

1031928-17-2 |

|---|---|

分子式 |

C13H14ClNO |

分子量 |

235.71 g/mol |

IUPAC 名称 |

2-chloro-6-ethoxy-3-ethylquinoline |

InChI |

InChI=1S/C13H14ClNO/c1-3-9-7-10-8-11(16-4-2)5-6-12(10)15-13(9)14/h5-8H,3-4H2,1-2H3 |

InChI 键 |

QUWBUFNNGNLIIG-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(N=C2C=CC(=CC2=C1)OCC)Cl |

产品来源 |

United States |

Chemical Reactivity and Transformation Pathways of 2 Chloro 6 Ethoxy 3 Ethylquinoline

Nucleophilic Substitution Reactions at the C-2 Position

The chlorine atom at the C-2 position of the quinoline (B57606) ring is susceptible to displacement by a variety of nucleophiles. This reactivity is a hallmark of 2-haloquinolines, where the electron-withdrawing nitrogen atom facilitates nucleophilic attack on the heterocyclic ring. quora.comresearchgate.net

The chloro group at the C-2 position can be readily substituted by a range of nucleophiles. This type of reaction is fundamental in the derivatization of the quinoline scaffold to generate compounds with diverse properties. evitachem.comnih.gov For instance, reactions with amines or thiols lead to the formation of various substituted quinolines. evitachem.com

Studies on analogous 2-chloroquinolines demonstrate their reactivity towards nitrogen nucleophiles like 1,2,4-triazole (B32235) and oxygen nucleophiles such as methoxide (B1231860) ions. researchgate.net While 2-chloroquinoline (B121035) shows a higher reactivity toward methoxide ions compared to its 4-chloro counterpart, it exhibits less tendency for acid catalysis when reacting with amines. researchgate.net The substitution of the C-2 chloro group is a common strategy in medicinal chemistry to synthesize more complex and potentially bioactive quinoline derivatives. nih.gov For example, 2-chloroquinoline-3-carbaldehydes undergo substitution with phenylacetylene (B144264) in the presence of a palladium catalyst. nih.gov Similarly, tertiary alkylamines have been observed to act as nucleophiles in substitution reactions at heteroaromatic halides. mdpi.com

The following table summarizes representative nucleophilic substitution reactions at the C-2 position of chloroquinoline systems.

| Nucleophile | Reagent Example | Product Type | Reference |

| Nitrogen Nucleophiles | Amines, 1,2,4-Triazole, Phenylacetylene | 2-Amino-quinolines, 2-Triazolyl-quinolines | researchgate.netevitachem.comnih.gov |

| Oxygen Nucleophiles | Sodium Hydroxide, Alkoxides (e.g., Methoxide) | 2-Hydroxy-quinolines (Quinolinones), 2-Alkoxy-quinolines | researchgate.netevitachem.com |

| Sulfur Nucleophiles | Thiols | 2-Thio-quinolines | evitachem.com |

The mechanism of nucleophilic substitution on 2-chloroquinolines is generally accepted to proceed via a nucleophilic aromatic substitution (SNAr) pathway. researchgate.net This process involves a two-stage mechanism: the initial addition of the nucleophile to the carbon atom bearing the chloro group, forming a temporary sp3-hybridized intermediate known as a Meisenheimer complex. researchgate.net This is typically the rate-limiting step. The subsequent, faster step is the elimination of the chloride leaving group, which restores the aromaticity of the quinoline ring. masterorganicchemistry.com

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) on the quinoline nucleus is more complex than on benzene (B151609) due to the presence of the deactivating heterocyclic nitrogen atom and the existing substituents.

In general, electrophilic attack on the quinoline ring occurs preferentially on the benzene (carbocyclic) ring rather than the pyridine (B92270) (heterocyclic) ring. quimicaorganica.org The pyridine ring is deactivated towards electrophiles by the electron-withdrawing nitrogen atom. Within the benzene ring, substitution typically favors positions 5 and 8. quora.comquimicaorganica.org This regioselectivity is explained by the greater stability of the cationic intermediate (arenium ion) formed during the attack at these positions compared to attack at positions 6 and 7. quimicaorganica.orgperlego.com The intermediate for C-5 or C-8 substitution allows for charge delocalization across two resonance structures without disrupting the aromaticity of the pyridine ring, whereas the intermediate for C-6 or C-7 attack is less stable. quimicaorganica.org

The regiochemical outcome of electrophilic substitution on 2-Chloro-6-ethoxy-3-ethylquinoline is determined by the combined electronic and steric effects of the substituents already present. perlego.com

6-Ethoxy Group: The ethoxy group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density via resonance. It strongly directs incoming electrophiles to the positions ortho (C-5 and C-7) and para (not available) to itself. Given the general preference for C-5/C-8 substitution on the quinoline ring, the ethoxy group strongly favors attack at the C-5 position.

2-Chloro Group: The chloro group is a deactivating group due to its inductive electron withdrawal, but it is ortho, para-directing because of resonance effects. However, its influence is on the deactivated pyridine ring and is generally weaker than the activating ethoxy group on the benzene ring.

3-Ethyl Group: The ethyl group is a weakly activating, ortho, para-directing group. It would direct towards positions 2 and 4, but these are on the already deactivated pyridine ring.

Quinoline Nitrogen: The nitrogen atom strongly deactivates the pyridine ring (positions 2, 3, 4) towards electrophilic attack.

Considering these factors, the dominant directing influence is the 6-ethoxy group. Therefore, electrophilic aromatic substitution on this compound is most likely to occur at the C-5 position , which is ortho to the strongly activating ethoxy group and is an inherently favored position for electrophilic attack on the quinoline nucleus. quora.comquimicaorganica.org

Oxidation and Reduction Reactions

The this compound molecule possesses sites amenable to both oxidation and reduction, although specific studies on this exact compound are limited. Inferences can be drawn from related structures. For a similar compound, 2-Chloro-6-ethoxyquinoline-3-methanol, the hydroxymethyl group can be oxidized to a carbonyl compound using agents like potassium permanganate (B83412) or reduced to a methyl group. evitachem.com By analogy, while the ethyl group at the C-3 position of this compound is generally stable, harsh oxidation conditions could potentially lead to its conversion to an acetyl group or carboxylic acid. Conversely, the quinoline ring itself can be subjected to reduction under specific conditions, although this often requires powerful reducing agents and can lead to a mixture of products.

Selective Oxidation of Side Chains or Ring System

The oxidation of this compound can be directed towards the ethyl group at the C3 position or, under more forcing conditions, the quinoline nucleus. The ethoxy group is generally stable to oxidation.

Oxidation of the Ethyl Group: The ethyl group at the C3 position is susceptible to oxidation. Depending on the oxidant and reaction conditions, it can be converted into a variety of functional groups. For instance, strong oxidizing agents like potassium permanganate or chromic acid would likely oxidize the ethyl group to a carboxylic acid, yielding 2-chloro-6-ethoxyquinoline-3-carboxylic acid. Milder or more selective oxidation methods could potentially yield the corresponding ketone, 1-(2-chloro-6-ethoxyquinolin-3-yl)ethan-1-one, or the alcohol, 1-(2-chloro-6-ethoxyquinolin-3-yl)ethan-1-ol. In related systems, the oxidation of a hydroxymethyl group to a carbonyl compound has been noted as a feasible transformation. evitachem.com

Oxidation of the Quinoline Ring: The quinoline nucleus is an aromatic system and generally resistant to oxidation. However, harsh oxidative conditions can lead to the rupture of the heterocyclic ring. utexas.edu Attempted oxidation of a related ethoxy-substituted quinoline carboxylic acid with chromic and sulfuric acids resulted in the degradation of the quinoline nucleus rather than a predictable transformation. utexas.edu

Reduction of the Heterocyclic Ring or Functional Groups

Reduction of this compound can target either the chloro-substituent or the heterocyclic quinoline ring.

Dehalogenation: The chlorine atom at the C2 position can be removed via catalytic hydrogenation. Using a palladium-on-carbon catalyst (Pd/C) in the presence of hydrogen gas is a standard method for reductive dehalogenation of aryl chlorides, which would yield 6-ethoxy-3-ethylquinoline.

Ring Reduction: The quinoline ring can be partially or fully reduced. Catalytic hydrogenation using catalysts like platinum oxide (Adam's catalyst) or rhodium on alumina (B75360) under high pressure and temperature can reduce the pyridine portion of the quinoline system to yield 2-chloro-6-ethoxy-3-ethyl-1,2,3,4-tetrahydroquinoline. Complete saturation to form decahydroquinoline (B1201275) derivatives would require more extreme conditions. The presence of both chlorine and ethoxy groups can influence the rate and selectivity of these reductions. evitachem.com

Coupling Reactions for Further Functionalization

The presence of a halogen at the C2 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C2 position of the quinoline core. nih.gov The reactivity of halogenated positions on quinoline and related heterocyclic systems has been well-established, with the C2 and C4 positions being particularly susceptible to these transformations. nih.govnih.govresearchgate.net

Suzuki-Miyaura Coupling: The Suzuki reaction involves the coupling of the chloroquinoline with an organoboron reagent, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. harvard.edu This reaction is highly versatile and tolerates a broad range of functional groups, making it ideal for synthesizing complex biaryl structures. researchgate.net The reaction of this compound with an arylboronic acid would yield a 2-aryl-6-ethoxy-3-ethylquinoline. The choice of catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and base, like sodium carbonate or potassium phosphate, is crucial for achieving high yields. nih.govharvard.edu

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgyoutube.com Reacting this compound with an alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst (e.g., palladium acetate) and a base (e.g., triethylamine) would introduce a vinyl substituent at the C2 position. wikipedia.orgorganic-chemistry.org This reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle and is a cornerstone for C-C bond formation. libretexts.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the C2 position and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org The coupling of this compound with a terminal alkyne like phenylacetylene would produce a 2-alkynyl-6-ethoxy-3-ethylquinoline. This method is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org

Table 1: Overview of Cross-Coupling Reactions at the C2 Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand | Na₂CO₃, K₃PO₄ | 2-Aryl/Vinyl-6-ethoxy-3-ethylquinoline |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ + Ligand (e.g., PPh₃) | Et₃N, K₂CO₃ | 2-Alkenyl-6-ethoxy-3-ethylquinoline |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI | Et₃N, Piperidine | 2-Alkynyl-6-ethoxy-3-ethylquinoline |

Functionalization at Ethyl and Ethoxy Moieties

While reactions at the C2-chloro position are more common, the side chains also offer pathways for further derivatization.

Ethyl Group Functionalization: The protons on the carbon adjacent to the quinoline ring (the benzylic position) exhibit enhanced acidity. Treatment with a strong base, such as lithium diisopropylamide (LDA), could generate a carbanion, which can then react with various electrophiles (e.g., alkyl halides, aldehydes) to introduce new substituents at this position.

Ethoxy Group Functionalization: The ethoxy group is an ether linkage and is generally robust. Cleavage of this ether to the corresponding 6-hydroxyquinoline (B46185) derivative can be achieved under harsh conditions, for example, by heating with strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). researchgate.net The resulting phenol (B47542) can then be used for subsequent O-alkylation or other functionalizations.

Thermal and Photochemical Transformations

The quinoline ring system is known to be photoactive. Upon irradiation with UV light, related quinoline derivatives have been shown to undergo conformational changes and isomerizations. researchgate.net For this compound, UV irradiation could potentially induce photochemical reactions such as electrocyclization if a suitable substituent is present, or photo-substitution of the chlorine atom. In the absence of specific interacting groups, the compound is expected to be thermally stable under non-oxidative conditions up to its decomposition temperature. High temperatures would likely lead to non-specific degradation rather than controlled transformations.

Advanced Structural Characterization and Conformational Analysis for Research Purposes

Single Crystal X-ray Diffraction Studies of 2-Chloro-6-ethoxy-3-ethylquinoline and its Derivatives

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives provides significant insights into the likely solid-state conformation, molecular packing, and intermolecular interactions that would characterize this molecule.

The crystal structures of analogous compounds, such as ethyl 2-chloro-6-methylquinoline-3-carboxylate, reveal a generally planar quinoline (B57606) ring system. nih.gov In this specific analog, the dihedral angle between the quinoline ring and the ester group at the 3-position is a notable 54.97(6)°. nih.gov This deviation from coplanarity is a common feature in substituted quinolines, driven by the steric demands of the substituents. For this compound, one would anticipate a similar non-planar arrangement of the ethyl group relative to the quinoline core to minimize steric hindrance.

The packing of these molecules in the crystal lattice is often governed by π-π stacking interactions between the aromatic quinoline rings of adjacent molecules. In the case of ethyl 2-chloro-6-methylquinoline-3-carboxylate, these interactions result in the formation of layered sheets within the crystal, with centroid-centroid distances between aromatic rings ranging from 3.6774(9) to 4.2262(9) Å. nih.gov It is highly probable that this compound would exhibit similar π-π stacking motifs, which are crucial in determining the bulk properties of the material.

A summary of crystallographic data for a related compound, ethyl 2-chloro-6-methylquinoline-3-carboxylate, is presented below.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂ClNO₂ |

| Molecular Weight | 249.69 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.0391(5) |

| b (Å) | 7.2986(6) |

| c (Å) | 13.4323(12) |

| α (°) | 98.238(6) |

| β (°) | 90.123(5) |

| γ (°) | 96.429(6) |

| Volume (ų) | 582.16(9) |

| Z | 2 |

| Shortest Centroid-Centroid (Å) | 3.6774(9) |

Data for ethyl 2-chloro-6-methylquinoline-3-carboxylate. nih.gov

In the absence of strong hydrogen bond donors in this compound, the intermolecular forces are likely to be dominated by van der Waals forces and the aforementioned π-π stacking. However, in derivatives containing hydroxyl or amino groups, hydrogen bonding plays a critical role in defining the supramolecular architecture. For instance, in the crystal structure of 2-Chloro-3-hydroxymethyl-6-methoxyquinoline, adjacent molecules are linked by O-H···N hydrogen bonds, forming chains that propagate through the crystal lattice. The presence of the ethoxy group in this compound could potentially participate in weak C-H···O interactions, further stabilizing the crystal packing. The interplay of these subtle interactions is a key area of investigation in the solid-state chemistry of quinoline derivatives.

Dynamic Nuclear Magnetic Resonance Spectroscopy for Conformational Dynamics

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for studying the conformational flexibility of molecules in solution. For substituted quinolines, DNMR can provide valuable information on processes such as the rotation of substituent groups and the dynamics of intermolecular interactions.

For this compound, variable-temperature NMR experiments could potentially be used to probe the rotational barrier of the ethyl group at the 3-position and the ethoxy group at the 6-position. The rates of these rotations can provide insights into the steric and electronic environment around these substituents. Furthermore, DNMR could be employed to study the kinetics of any self-association phenomena, providing a more complete picture of the molecule's behavior in the solution phase.

Chiroptical Properties and Stereochemical Investigations (If Chiral Variants are Synthesized)

While this compound itself is not chiral, the introduction of a chiral center or an element of axial chirality would give rise to enantiomeric pairs with distinct chiroptical properties. The study of such chiral quinoline derivatives is an active area of research, with applications in asymmetric catalysis, chiral recognition, and the development of novel optical materials.

The synthesis of chiral variants of this compound could be achieved through various synthetic strategies, such as the use of a chiral starting material or the application of an asymmetric catalytic method. Once synthesized, the chiroptical properties of the enantiomers would be investigated using techniques like circular dichroism (CD) and optical rotatory dispersion (ORD).

CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule. For example, studies on chiral quinoline-based oligoamide foldamers have shown that enantiomeric helices give mirror-image CD spectra, with the sign and magnitude of the Cotton effects being characteristic of the helical sense. ORD, on the other hand, measures the rotation of the plane of polarized light as a function of wavelength.

The development of chiral quinoline derivatives with tailored chiroptical properties is a promising avenue for future research. The insights gained from such studies could lead to the creation of new chiroptical switches, sensors, and circularly polarized luminescence materials.

Computational and Theoretical Chemistry Investigations of 2 Chloro 6 Ethoxy 3 Ethylquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Chloro-6-ethoxy-3-ethylquinoline, DFT calculations offer a detailed understanding of its electronic properties, spectroscopic characteristics, and reactivity. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provide a good balance between accuracy and computational cost for organic molecules researchgate.netdergipark.org.tr.

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is fundamental to its chemical behavior. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and electronic transport properties researchgate.net.

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring system, particularly the benzene (B151609) ring fused to the pyridine (B92270) ring, and the ethoxy group, which acts as an electron-donating group. The LUMO, on the other hand, is likely distributed over the pyridine ring, influenced by the electron-withdrawing chloro substituent at the 2-position. The ethyl group at the 3-position will also have a modest electronic effect.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR Vibrational Frequencies)

DFT calculations are instrumental in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is commonly employed to simulate UV-Vis absorption spectra, providing information about electronic transitions between molecular orbitals researchgate.netepstem.net. For this compound, the main absorption bands in the UV-Vis spectrum would correspond to π → π* transitions within the quinoline ring system. The positions of these bands are influenced by the substituents. The ethoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

Infrared (IR) spectroscopy is used to identify functional groups and determine molecular structure based on vibrational frequencies. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental IR spectra dergipark.org.tr. The calculated IR spectrum of this compound would exhibit characteristic peaks corresponding to the stretching and bending vibrations of its various functional groups.

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (aliphatic) | 2980-2850 |

| C=N stretching (quinoline) | 1620-1580 |

| C=C stretching (aromatic) | 1600-1450 |

| C-O stretching (ethoxy) | 1250-1200 |

| C-Cl stretching | 800-700 |

Reaction Pathway Elucidation and Transition State Analysis

DFT calculations can be used to model chemical reactions, elucidate reaction mechanisms, and identify transition states. This is particularly useful for understanding the synthesis and reactivity of this compound. For instance, in nucleophilic substitution reactions where the chloro group is replaced, DFT can be used to calculate the energy profile of the reaction pathway. This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. A lower activation energy indicates a more facile reaction. While specific reaction pathways for this compound have not been detailed in published literature, the general approach would involve mapping the potential energy surface for a given reaction to understand its feasibility and kinetics.

Global and Local Reactivity Descriptors (e.g., Hardness, Electrophilicity, Fukui Index)

Global and local reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity.

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Electronegativity (χ) describes the ability of a molecule to attract electrons and is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is given by ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Fukui Functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions help in predicting the regioselectivity of chemical reactions. For this compound, the Fukui functions would likely indicate that the carbon atom attached to the chlorine is a primary site for nucleophilic attack.

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.20 |

| Electronegativity (χ) | 4.05 |

| Electrophilicity Index (ω) | 3.73 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Conformational Flexibility and Rotational Barriers

The ethyl and ethoxy groups in this compound are flexible and can rotate around their single bonds. MD simulations can be used to explore the conformational landscape of the molecule and identify the most stable conformers. By calculating the potential energy as a function of the dihedral angles of these side chains, it is possible to determine the rotational barriers. This information is important for understanding how the molecule's shape can influence its interactions with biological targets or other molecules. The rotational barriers would be influenced by steric hindrance and electronic interactions between the side chains and the quinoline ring. For example, the rotation of the ethyl group at the 3-position may be sterically hindered by the chloro group at the 2-position.

Solvent Effects on Molecular Behavior

In computational chemistry, the surrounding solvent environment is a critical factor that influences the behavior of a molecule. Implicit solvation models are frequently used to study these effects by representing the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. escholarship.org This approach allows for the calculation of solvation free energy. escholarship.org

The interactions between a solute, such as this compound, and the solvent can significantly alter the energies of its ground and excited states, primarily through long-range electrostatic interactions. escholarship.org Models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are employed to simulate these effects. escholarship.org In these models, the solute molecule is placed within a cavity, and the electrostatic interactions with the surrounding dielectric medium are calculated. escholarship.org

For this compound, studying solvent effects would be crucial for understanding its stability and reactivity in different chemical environments. For instance, in a polar solvent, the polar groups of the quinoline derivative would be stabilized, potentially influencing reaction rates and conformational preferences compared to its behavior in a non-polar solvent. While universally applied and computationally efficient, these models primarily account for electrostatic effects and may not fully capture specific short-range interactions like hydrogen bonding with the solvent. escholarship.org

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. unimore.itmdpi.com QSPR models provide a powerful way to predict various properties even before a compound has been synthesized, relying solely on its molecular structure. nih.gov This predictive capability is valuable for both theoretical understanding and practical applications, such as in process design and control. unimore.it The fundamental strategy of QSPR is to find an optimal quantitative relationship that can be used to predict the properties of compounds, including those that have not been experimentally measured. nih.gov

For this compound, QSPR models could be developed to predict key properties such as boiling point, solubility, viscosity, and partition coefficients. unimore.it Such models are built by calculating a set of molecular descriptors that encode structural information and then using statistical methods, like multiple linear regression, to create a predictive equation. nih.gov These models not only offer predictive power but also help in understanding the intramolecular and intermolecular interactions that govern the macroscopic properties of the compound. unimore.it

The foundation of any QSPR model is the set of molecular descriptors used to represent the molecule's structure numerically. nih.gov These descriptors are classified based on the dimensionality of the molecular representation they are derived from, including 1D, 2D, and 3D descriptors. conicet.gov.ar They can be calculated using various theoretical approaches, including quantum chemical methods, molecular topology, and graph theory. unimore.itnih.gov

For this compound, a range of descriptors would be calculated to capture its unique structural features. These would encode information about the quinoline core, the electron-withdrawing chloro group, the electron-donating ethoxy group, and the alkyl ethyl group.

Table 1: Potential Computational Descriptors for this compound

| Descriptor Class | Examples | Information Encoded |

| Constitutional (1D) | Molecular Weight, Atom Counts | Basic composition and size of the molecule. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching of the molecular skeleton. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic structure, reactivity, and polarity. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity and solubility characteristics. |

QSPR models are instrumental in predicting the chemical reactivity and physical interaction potential of molecules. unimore.itnih.gov By correlating structural descriptors with experimentally determined reactivity data, it is possible to build models that can accurately predict these behaviors for new or untested compounds. nih.gov

For this compound, reactivity predictions would likely focus on the lability of the chlorine atom at the 2-position, which is susceptible to nucleophilic substitution reactions. evitachem.com The electronic properties of the quinoline ring, influenced by the ethoxy and ethyl groups, would also be a key factor in its reactivity profile.

Physical interactions can also be predicted. For instance, the predicted Collision Cross Section (CCS) provides an estimate of the molecule's size and shape in the gas phase. While specific data for this compound is not available, the table below shows predicted CCS values for a structurally related compound, 2-chloro-6-ethoxy-3-phenylquinoline (B1486429), illustrating the type of data generated in such studies. uni.lu

Table 2: Illustrative Predicted Collision Cross Section (CCS) Values for Adducts of a Related Quinoline Compound

| Adduct Ion | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 284.08368 | 163.2 |

| [M+Na]⁺ | 306.06562 | 173.5 |

| [M-H]⁻ | 282.06912 | 169.5 |

| [M+NH₄]⁺ | 301.11022 | 179.8 |

| [M+K]⁺ | 322.03956 | 166.9 |

| Data based on 2-chloro-6-ethoxy-3-phenylquinoline and is for illustrative purposes only. uni.lu |

Molecular Docking and Binding Site Analysis (for in vitro mechanistic studies)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is crucial for understanding drug-receptor interactions at a molecular level. researchgate.net The process involves placing the ligand into the binding site of the receptor and evaluating the potential binding conformations using a scoring function. researchgate.netnih.gov Algorithms such as AutoDock Vina are commonly used for this purpose. nih.gov A grid box is defined around the active site of the target protein to specify the search space for the ligand binding. nih.gov Quinoline derivatives have been the subject of docking studies against various biological targets, including enzymes and receptors involved in cancer and infectious diseases. nih.govmdpi.com

The primary goal of molecular docking is to predict the specific intermolecular interactions between a ligand and a biological target. researchgate.net These interactions, which include hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking, determine the binding affinity and specificity of the ligand. researchgate.netnih.gov

For this compound, docking studies would predict how its distinct chemical features interact with amino acid residues in a protein's active site.

The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.

The ethoxy group can also participate in hydrogen bonding as an acceptor. evitachem.com

The aromatic quinoline ring system can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The ethyl group and the quinoline backbone provide hydrophobic character, favoring interactions with non-polar residues.

The chlorine atom can form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.

By identifying these potential interactions, molecular docking can guide the design of more potent and selective inhibitors. evitachem.com

The output of a molecular docking simulation includes the binding mode (or pose) of the ligand in the receptor's active site and a corresponding binding energy score. researchgate.netnih.gov The binding energy, typically expressed in kcal/mol, provides an estimate of the binding affinity; a more negative score generally indicates a stronger, more favorable interaction. nih.gov

Analysis of the top-ranked poses allows for detailed visualization of the key interactions. nih.gov This analysis reveals which specific amino acid residues are critical for binding and the precise geometry of the ligand-receptor complex. For example, a study on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides showed that these derivatives occupy the binding site of the PI3Kα enzyme and engage with key binding residues. mdpi.com

The following table provides a hypothetical example of a docking analysis summary for this compound against a protein kinase, illustrating the typical results obtained from such a study.

Table 3: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| Protein Kinase X | -8.5 | Lys72, Glu91 | Hydrogen Bond |

| Phe165 | π-π Stacking | ||

| Val55, Leu148 | Hydrophobic Interaction | ||

| Asp166 | Halogen Bond with Cl | ||

| This data is hypothetical and for illustrative purposes only. |

Due to a lack of available research data for the specific chemical compound "this compound," a detailed article on its molecular interactions and mechanistic studies in in vitro biological systems cannot be generated at this time.

Initial searches for "this compound" did not yield specific studies on its enzyme inhibition, receptor binding, DNA/RNA interactions, cellular uptake, or its effects on cellular pathways like apoptosis. The search results primarily identified suppliers of structurally similar but distinct compounds, such as 2-chloro-6-ethoxy-3-methylquinoline (B1611933) and 2-chloro-6-ethoxyquinoline-3-carbonitrile. General information on topics like apoptosis was also retrieved, but without any direct link to the specified compound.

Without dedicated scientific literature on "this compound," it is not possible to provide the in-depth, data-driven article as requested in the detailed outline. Further research would be required to be published on this specific compound before a comprehensive summary of its biological activities can be compiled.

Exploration of Molecular Interactions and Mechanistic Studies in in Vitro Biological Systems

Structure-Activity Relationship (SAR) Studies for Biological Interaction Profiling (focus on molecular interaction)

Influence of Substituent Variations on Binding Affinity or Mechanistic Pathways

The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the quinoline core. nih.gov Variations in these substituents can significantly influence the compound's binding affinity for its target and its mechanistic pathways.

Research on various quinoline analogues has demonstrated that modifications at different positions of the quinoline ring can modulate activity. For instance, in the context of antibacterial agents, the introduction of a chloro group has been shown to enhance the activity of certain quinoline derivatives. nih.gov Specifically, 5-chloro-quinoline-8-ol scaffolds have demonstrated moderate activity against Gram-negative bacteria. nih.gov

Furthermore, the substitution at position 4 of the quinoline core has been a key focus in the development of selective inhibitors for various enzymes. For example, in the pursuit of antileishmanial agents, it was found that morpholino, 4-F-phenyl, and 4-OMe-phenyl groups at the C-4 position improved both activity and solubility. nih.gov In contrast, for certain anticancer applications, 2,4-disubstituted quinoline derivatives have shown promise as growth inhibitors by inducing cell cycle arrest and apoptosis. ijresm.com

The electronic properties of the substituents also play a crucial role. The presence of electron-withdrawing or electron-donating groups can alter the charge distribution of the quinoline ring system, thereby affecting its interaction with biological targets. acs.org For example, in studies on quinoline derivatives targeting serine/threonine kinase STK10, the presence of a cyano group (CN) at the R1 position and a thiocyanate (B1210189) group (SCN) at the R2 position resulted in high activity, suggesting that groups with specific electronic properties in these positions enhance ligand binding.

The table below summarizes the influence of various substituents on the biological activity of different quinoline derivatives, as reported in the literature.

| Quinoline Derivative Class | Substituent and Position | Observed Effect on Biological Activity |

| Antibacterial Quinolines | 5-Chloro | Moderate activity against Gram-negative bacteria nih.gov |

| Antileishmanial Quinolines | 4-Morpholino, 4-F-phenyl, 4-OMe-phenyl | Improved activity and solubility nih.gov |

| Antileishmanial Quinolines | 6-Cl, 7-F | Improved metabolic stability nih.gov |

| Anticancer Quinolines (STK10 Inhibitors) | R1=CN, R2=SCN | High activity |

| Antioxidant Quinolines | Phenol (B47542) ring substituent | Modified bioactivity nih.gov |

Pharmacophore Elucidation for Specific Target Interactions

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. While a specific pharmacophore model for 2-Chloro-6-ethoxy-3-ethylquinoline has not been reported, studies on other quinoline derivatives provide insights into the common features required for their biological activities.

For instance, a pharmacophore model developed for quinoline-based α-glucosidase inhibitors identified two aromatic rings, one hydrogen bond donor group, and two hydrogen bond acceptor groups as crucial for inhibitory activity. nih.gov The Schiff base linkage in these molecules was also highlighted as a contributing feature. nih.gov

In the context of antibacterial drug design targeting the DNA gyrase B (GyrB) subunit of Staphylococcus aureus, a shared feature pharmacophore model was developed based on co-crystalized ATPase inhibitors. nih.gov This model included key features such as hydrophobic regions, hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic moieties (Ar), and halogen bond donors (XBD). nih.gov

Similarly, for HIV-1 integrase inhibitors based on a quinolone 3-carboxylic acid scaffold, a four-feature pharmacophore model was generated. acs.org This model comprised a negatively ionizable feature, a hydrogen bond acceptor feature, and two hydrophobic aromatic features, which were considered essential for the chemical nature of these inhibitors. acs.org

The table below outlines the key pharmacophoric features identified for different classes of quinoline-based inhibitors.

| Target/Activity | Key Pharmacophoric Features |

| α-Glucosidase Inhibition | Two aromatic rings, one hydrogen bond donor, two hydrogen bond acceptors nih.gov |

| Antibacterial (DNA Gyrase B) | Hydrophobic regions, HBA, HBD, Aromatic moieties, Halogen bond donors nih.gov |

| HIV-1 Integrase Inhibition | Negatively ionizable feature, HBA, two hydrophobic aromatic features acs.org |

| Antimalarial (Plasmodium falciparum) | Hydrophobic group at position 7, Hydrophilic substituent at position 4 mdpi.com |

Applications of this compound in Materials Science and Catalysis: An Overview

Extensive research into the applications of quinoline derivatives has established their significance in various scientific fields. However, a thorough review of publicly available scientific literature and patent databases reveals a notable lack of specific information regarding the compound This compound in the areas of materials science and catalysis. While the broader class of quinoline derivatives sees wide application, data focusing solely on the 3-ethyl substituted variant remains undocumented.

Applications in Materials Science and Catalysis

Quinoline Derivatives as Ligands in Catalysis

Metal-Catalyzed Reactions Involving Quinoline ScaffoldsNo documented metal-catalyzed reactions specifically utilize2-Chloro-6-ethoxy-3-ethylquinolineas a ligand or substrate. Research in this area focuses on other quinoline derivatives.

The optoelectronic properties, such as fluorescence and utility in organic electronics, have not been characterized for This compound . Although the general quinoline structure is a known fluorophore, the specific photophysical properties imparted by the 2-chloro, 6-ethoxy, and 3-ethyl substituents have not been reported.

Optoelectronic Properties and Applications

Organic Light-Emitting Diodes (OLEDs) and Solar CellsThe potential application of2-Chloro-6-ethoxy-3-ethylquinolinein OLEDs or solar cells has not been explored in any available research. While quinoline derivatives are studied for these applications, no data exists for this specific compound.

No studies have been published on the development or application of This compound as a chemo- or biosensor.

Corrosion Inhibition Studies

No data available.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

The synthesis of functionalized quinolines has evolved significantly from classical methods. For 2-Chloro-6-ethoxy-3-ethylquinoline, future research must focus on developing synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Traditional multi-step syntheses, which might involve the chlorination of a 6-ethoxyquinoline (B3349653) precursor followed by the introduction of the ethyl group, often require harsh reagents and generate substantial waste evitachem.combeilstein-journals.org. Modern synthetic strategies offer more elegant and sustainable alternatives. Research should be directed towards adapting methods like ultrasound-assisted multicomponent reactions, which have been shown to increase yields and reduce reaction times for other heterocyclic compounds nih.gov. Another promising avenue is the exploration of metal nanoparticle-catalyzed reactions, which can offer high atom efficiency and catalytic turnover, minimizing the stoichiometric use of reagents nih.gov.

The development of one-pot or tandem reaction sequences would represent a significant advance, streamlining the assembly of the this compound core and reducing the need for intermediate purification steps.

Table 1: Comparison of Synthetic Approaches for Quinoline (B57606) Derivatives

| Method | Advantages | Disadvantages | Potential for this compound |

| Classical Synthesis (e.g., Gould-Jacobs) | Well-established, versatile for various substitutions. | Often multi-step, harsh conditions, lower yields. | Provides a baseline but needs optimization for efficiency and sustainability. |

| Ultrasound-Assisted Synthesis | Reduced reaction times, higher yields, energy efficient. nih.gov | Specialized equipment required. | High potential for rapid and efficient synthesis. nih.gov |

| Metal Nanoparticle Catalysis | High atom efficiency, recyclable catalysts, mild conditions. nih.gov | Catalyst preparation and stability can be challenging. | A key area for developing green and cost-effective production methods. nih.gov |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, fewer purification steps. | Requires careful optimization of reaction conditions. | Ideal for creating a streamlined and industrially scalable process. |

Deeper Mechanistic Understanding of Chemical Transformations

A thorough understanding of the reactivity of this compound is crucial for its effective utilization. The molecule possesses several reactive sites amenable to further functionalization.

Key transformations to investigate include:

Nucleophilic Substitution: The chlorine atom at the C2 position is a prime site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups such as amines, thiols, or alkoxides. evitachem.com Mechanistic studies should focus on the kinetics and thermodynamics of these substitutions to predict and control product formation.

Oxidation/Reduction: The ethyl group at C3 and the ethoxy group at C6 could potentially be modified through oxidation or reduction, although these would require specific and selective reagents to avoid reactions at the quinoline core.

Cross-Coupling Reactions: Modern palladium- or copper-catalyzed cross-coupling reactions could be employed at the C2 position to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the structural diversity of accessible derivatives.

Future work should combine experimental studies (e.g., kinetic monitoring, intermediate trapping) with computational modeling, such as Density Functional Theory (DFT), to elucidate reaction pathways and transition states. Such a combined approach has proven successful in understanding the photochemistry of other quinoline derivatives and could reveal subtle electronic and steric effects governing the reactivity of this compound. researchgate.net

Advanced Characterization Techniques for Dynamic Systems

To fully understand the potential of this compound, particularly in biological or materials science contexts, its behavior must be characterized within complex, dynamic systems. While standard techniques like NMR and mass spectrometry are essential for structural confirmation, advanced methods are needed to probe its interactions and transformations in real-time.

For instance, if incorporated into a polymer or nanoparticle for drug delivery, techniques like Multispectral Optoacoustic Tomography (MSOT) or advanced fluorescence imaging could track its biodistribution and release. researchgate.net The intrinsic fluorescence of the quinoline ring provides a natural probe for such studies. researchgate.net Furthermore, advanced mass spectrometry techniques, such as Information-Dependent Acquisition (IDA) MS/MS, could be employed to identify metabolites or degradation products in complex biological matrices. mdpi.com

Expanding the Scope of Targeted Molecular Interactions

A significant area of future research involves identifying and optimizing the molecular interactions of this compound with biological targets. The substituents on the quinoline ring play a critical role; the ethoxy group can enhance lipophilicity and the chlorine atom can act as a key interaction point for binding to proteins. evitachem.com

Computational methods are indispensable in this endeavor. A systematic research workflow would involve:

In Silico Screening: Using molecular docking simulations to screen this compound against libraries of known biological targets, such as kinases, proteases, or DNA. nih.gov

Molecular Dynamics (MD) Simulations: For promising hits, MD simulations can provide insights into the stability of the compound-target complex and reveal key binding interactions over time. nih.govnih.gov

Binding Energy Calculations: Techniques like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy, helping to prioritize candidates for experimental validation. nih.gov

This computational-first approach can efficiently guide experimental efforts, saving time and resources by focusing on the most promising interactions and potential therapeutic applications. researchgate.net

Exploration of New Applications in Emerging Fields

While quinolines are well-established in medicinal chemistry, future research should explore the application of this compound in emerging scientific fields. evitachem.comnih.gov Based on the known activities of related compounds, several areas warrant investigation:

Anticancer Agents: Many quinoline derivatives are being investigated as inhibitors of protein kinases, such as EGFR and HER-2, which are crucial targets in cancer therapy. rsc.org this compound could serve as a scaffold for developing novel kinase inhibitors.

Antimicrobial Agents: With the rise of antibiotic resistance, new chemical entities are desperately needed. Quinolones are a known class of antibiotics, and there is potential for novel quinoline structures to exhibit activity against resistant bacterial strains. oup.com

Materials Science: The fluorescent properties of the quinoline nucleus suggest potential applications in the development of organic light-emitting diodes (OLEDs), chemical sensors, or fluorescent probes for biological imaging. evitachem.comresearchgate.net

Computational Predictions for Novel Quinoline Architectures

Beyond investigating the properties of this compound itself, computational chemistry offers powerful tools to design novel, superior architectures based on its scaffold. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA) can be used to build predictive models. nih.govresearchgate.net

Such a project would involve:

Synthesizing a small library of derivatives of this compound.

Testing their activity in a specific assay (e.g., enzyme inhibition).

Using the experimental data to build a 3D-QSAR model that correlates specific structural features with activity. nih.gov

Employing the model to predict the activity of virtual compounds, guiding the synthesis of next-generation molecules with potentially enhanced properties. researchgate.net

This iterative cycle of computational design, chemical synthesis, and biological testing is a modern paradigm in drug discovery that could rapidly advance the development of new therapeutic agents based on the this compound framework. nih.govresearchgate.net

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 2-Chloro-6-ethoxy-3-ethylquinoline?

- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) are commonly employed, as demonstrated in structurally similar quinoline derivatives. Key parameters include:

- Catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄).

- Solvent systems (e.g., THF/DMF mixtures at reflux temperatures).

- Reaction time (typically 6–12 hours).

Optimization for yield (60–85%) and purity involves quenching with ice-water followed by recrystallization from acetone or chloroform .

Q. How is the molecular structure of this compound validated?

- Techniques :

- X-ray crystallography : Resolves bond angles, dihedral angles, and intermolecular interactions (e.g., π-π stacking in quinoline rings).

- NMR spectroscopy : Confirms substituent positions (e.g., ethyl and ethoxy groups via ¹H and ¹³C shifts).

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z ~235.7 g/mol).

Crystallographic data from related quinolines show planar quinoline systems with deviations <0.03 Å .

Q. What methods ensure purity and stability during storage?

- Analytical tools :

- HPLC : Uses C18 columns with methanol/water gradients (70:30 v/v) for purity assessment (≥95%).

- TLC : Monitors reaction progress using silica gel plates (hexane/ethyl acetate eluents).

- Storage : Under inert gas (argon) at −20°C to prevent oxidation of the ethoxy group .

Advanced Research Questions

Q. How can computational tools predict viable synthetic pathways for novel derivatives?

- Approach : AI-driven retrosynthesis platforms (e.g., Reaxys, Pistachio) analyze reaction databases to prioritize routes based on:

- Atom economy (e.g., minimizing halogen waste).

- Step efficiency (e.g., one-pot vs. multi-step synthesis).

- Thermodynamic feasibility (DFT calculations for energy barriers).

These models are trained on >10⁶ reactions, achieving >80% accuracy in predicting palladium-mediated couplings .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial assays)?

- Troubleshooting :

- Dose-response curves : Validate IC₅₀ values across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria).

- Solubility adjustments : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid false negatives.

- Control standardization : Include reference antibiotics (e.g., ciprofloxacin) to calibrate MIC values.

Discrepancies in activity (e.g., 10–50 µM variations) often stem from assay conditions .

Q. How do substituent modifications (e.g., chloro vs. ethoxy) impact pharmacological activity?

- SAR Insights :

- Chloro groups : Enhance lipophilicity (logP ↑ by 0.5–1.0), improving membrane permeability.

- Ethoxy groups : Introduce steric hindrance, reducing off-target binding (e.g., CYP450 inhibition).

- Electron-withdrawing effects : Stabilize quinoline π-systems, enhancing DNA intercalation (e.g., ΔTm = +5°C in plasmid assays).

Substituent optimization increases selectivity indices (e.g., 10-fold for cancer vs. normal cells) .

Q. What mechanistic insights explain interactions with biological targets (e.g., kinases)?

- Techniques :

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD ~10⁻⁶–10⁻⁹ M).

- Molecular docking : Simulates binding poses in ATP-binding pockets (e.g., VEGFR-2).

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy/entropy contributions (ΔG ~−30 kJ/mol).

Chlorine at position 2 disrupts hydrogen bonding, while ethoxy at position 6 enhances hydrophobic interactions .

Q. How can reproducibility in pharmacological studies be ensured?

- Guidelines :

- Statistical rigor : Use ANOVA with post-hoc Tukey tests (p <0.05) for dose-response data.

- Ethical compliance : Obtain IRB approval for in vitro studies involving human cell lines.

- Data transparency : Report raw data with error margins (e.g., ±SEM) in public repositories.

Adherence to protocols in reduces variability in IC₅₀ values across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。